ENT1-Mediated [3H]Thymidine Uptake Inhibition: 8-pCPT-ado vs. 8-pCPT-cAMP and NBMPR
In PC12 cells where nucleoside transport is predominantly ENT1-dependent, 8-pCPT-ado at 100 µM inhibited [3H]thymidine uptake by approximately 50%, whereas 8-pCPT-cAMP at the same concentration inhibited uptake by only approximately 20% [1]. The ENT1-selective inhibitor NBMPR (200 nM) served as a positive control, producing approximately 90% inhibition [1]. In HEK 293 cells stably expressing human ENT1, both 8-pCPT-ado and 8-pCPT-cAMP at 100 µM inhibited [3H]thymidine uptake, confirming direct ENT1 inhibition [1]. 8-Br-cAMP and 8-Br-ado had no effect on [3H]thymidine uptake in these cells, demonstrating that ENT1 inhibition is specific to the 8-pCPT modification rather than a general property of 8-substituted adenosines [1].
| Evidence Dimension | Inhibition of ENT1-mediated [3H]thymidine uptake at 100 µM compound concentration |
|---|---|
| Target Compound Data | 8-pCPT-ado: approximately 50% inhibition of [3H]thymidine uptake in PC12 cells at 100 µM |
| Comparator Or Baseline | 8-pCPT-cAMP: approximately 20% inhibition; NBMPR (200 nM): approximately 90% inhibition; 8-Br-ado: no inhibition |
| Quantified Difference | 8-pCPT-ado is approximately 2.5-fold more potent than 8-pCPT-cAMP at inhibiting ENT1-mediated transport at equimolar concentration (100 µM). 8-Br-ado shows zero inhibition, confirming structural specificity. |
| Conditions | PC12 cells with ENT1-dependent nucleoside transport; HEK 293 cells stably expressing human ENT1; [3H]thymidine uptake assay (Fig. 4, Fig. 5) |
Why This Matters
This quantitative difference in ENT1 inhibition potency means that 8-pCPT-ado is the preferred tool compound for studies requiring robust blockade of nucleoside transport, as the parent 8-pCPT-cAMP requires higher concentrations to achieve comparable transporter inhibition.
- [1] Waidmann O, Pleli T, Dvorak K, Baehr C, Mondorf U, Plotz G, Biondi RM, Zeuzem S, Piiper A. J Biol Chem. 2009;284(47):32256-32263. Fig. 4 and Fig. 5. View Source
